molecular formula C22H15BrCl2N2O2 B2685312 4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-29-7

4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2685312
CAS RN: 533879-29-7
M. Wt: 490.18
InChI Key: HYKRQHGQUYZQIJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The name “benzodiazepine” is derived from the fusion of the benzene ring and diazepine ring . The presence of bromo, chloro, and phenyl groups suggest that it might have different properties compared to the standard benzodiazepine structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazepine core would be fused with a benzene ring (from the phenyl group) and a benzoyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of bromo and chloro groups could make it reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 5-bromo-2-chlorobenzoic acid, a potential component of this compound, has a melting point of 154-156 °C and is soluble in water at 2.63 g/L @20°C .

Mechanism of Action

As a potential benzodiazepine derivative, this compound might interact with the GABA neurotransmitter system in the brain, but this is purely speculative without specific studies .

Future Directions

The potential uses and future directions for this compound would depend on its specific properties and effects. If it does have psychoactive properties similar to other benzodiazepines, it could potentially be studied for use in treating conditions like anxiety, insomnia, or seizures .

properties

IUPAC Name

4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrCl2N2O2/c23-14-6-8-18(25)16(10-14)22(29)27-12-20(28)26-19-9-7-15(24)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKRQHGQUYZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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